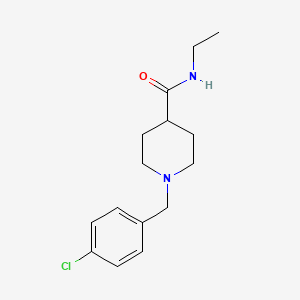![molecular formula C19H15BrClNO3S B5220990 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one](/img/structure/B5220990.png)
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a thiazolidine ring, and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 2-chlorophenyl isothiocyanate with an appropriate amine under mild conditions.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Chromenone: The final step involves coupling the brominated thiazolidine derivative with a chromenone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’-chloropropiophenone: Another brominated compound with a chlorophenyl group, used as an intermediate in organic synthesis.
3-Bromo-6-chloropyridine-2-carbonitrile: A brominated pyridine derivative with similar structural features.
Uniqueness
6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is unique due to its combination of a thiazolidine ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
6-bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3S/c20-12-5-6-16-11(9-12)10-14(19(24)25-16)17(23)22-7-8-26-18(22)13-3-1-2-4-15(13)21/h1-6,9-10,14,16,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYWRVDOIYOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2C=C3C=C(C=CC3OC2=O)Br)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aR)-5-[(1-ethylpyrazol-4-yl)methyl]-3-[(2-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![[4-[[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5220938.png)
![Ethyl 2-[(benzylcarbamoyl)formamido]-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B5220940.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5220957.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![2-chloro-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5220967.png)
![ethyl 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5220973.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid](/img/structure/B5220987.png)
![2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B5220992.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)
![2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
